Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-
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Overview
Description
Benzene, 1,1’-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-]: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfoxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-] typically involves multi-step organic reactions. The process begins with the preparation of the tetradecenylidene intermediate, followed by the introduction of sulfinyl groups through oxidation reactions. The final step involves the coupling of the intermediate with benzene rings under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfinyl groups in the compound can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl groups, yielding simpler aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Simplified aromatic compounds.
Substitution: Functionalized aromatic rings with various substituents.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
- Benzene, 1,1’-dodecylidenebis[4-methyl-]
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Comparison:
Properties
CAS No. |
647835-12-9 |
---|---|
Molecular Formula |
C28H40O2S2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
1-methyl-4-[(S)-1-[(S)-(4-methylphenyl)sulfinyl]tetradec-1-enylsulfinyl]benzene |
InChI |
InChI=1S/C28H40O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-28(31(29)26-20-16-24(2)17-21-26)32(30)27-22-18-25(3)19-23-27/h15-23H,4-14H2,1-3H3/t31-,32-/m0/s1 |
InChI Key |
DCJQIIHMQDJNBU-ACHIHNKUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC=C([S@@](=O)C1=CC=C(C=C1)C)[S@@](=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCCCCCCCCCC=C(S(=O)C1=CC=C(C=C1)C)S(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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